molecular formula C14H8BrN3O3 B6015824 4-{[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile

4-{[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile

Cat. No.: B6015824
M. Wt: 346.13 g/mol
InChI Key: ZRLIQTFWDWLNEA-UHFFFAOYSA-N
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Description

4-{[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile is an organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

4-[[3-(5-bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3O3/c15-12-6-5-11(20-12)14-17-13(21-18-14)8-19-10-3-1-9(7-16)2-4-10/h1-6H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLIQTFWDWLNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCC2=NC(=NO2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom on the furan ring can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The furan and oxadiazole rings can be oxidized or reduced under specific conditions.

    Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation reactions: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the furan and oxadiazole rings.

Scientific Research Applications

4-{[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile has several scientific research applications:

    Medicinal chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.

    Organic synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-{[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile is unique due to the combination of its functional groups, which confer specific reactivity and properties. This makes it a versatile intermediate for various synthetic and research applications.

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